6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione
CAS No.: 793677-50-6
Cat. No.: VC6756361
Molecular Formula: C24H26N6O7S
Molecular Weight: 542.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793677-50-6 |
|---|---|
| Molecular Formula | C24H26N6O7S |
| Molecular Weight | 542.57 |
| IUPAC Name | 6-amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H26N6O7S/c1-26-23(32)21(22(25)29(24(26)33)15-17-7-3-2-4-8-17)19(31)16-27-11-13-28(14-12-27)38(36,37)20-10-6-5-9-18(20)30(34)35/h2-10H,11-16,25H2,1H3 |
| Standard InChI Key | DHBWHAVVYBMTDD-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simpler pyrimidine structures. For instance, pyrido[2,3-d]pyrimidine-1,4-diones are synthesized from 6-aminouracil derivatives in a relatively straightforward process .
Synthesis Steps:
-
Starting Materials: Use of 6-aminouracil or similar derivatives.
-
Reaction Conditions: Typically involves dissolution in solvents like glacial acetic acid followed by reaction with appropriate reagents.
-
Product Isolation: Purification steps may include recrystallization or chromatography.
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives have been explored for various biological activities, including anti-inflammatory effects. For example, pyrido[2,3-d]pyrimidine-1,4-diones have shown potential as COX-2 inhibitors, which are important in treating inflammation .
Safety and Toxicity Considerations
When handling pyrimidine derivatives, it is essential to consider their potential toxicity and safety risks. For example, 6-Amino-1-benzyl-3-methylpyrimidine-2,4-dione carries hazard statements such as H302, H315, H319, and H335, indicating risks of harm if swallowed, in contact with skin, or causing eye irritation .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume